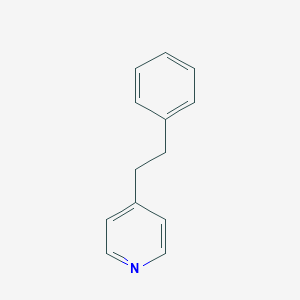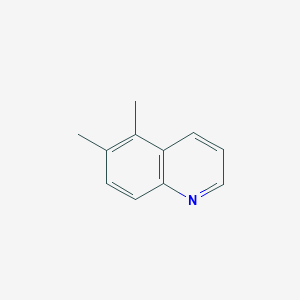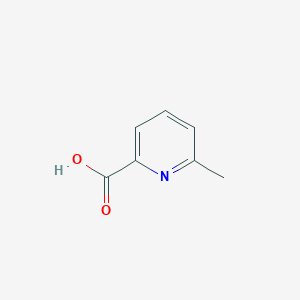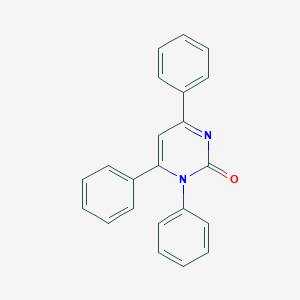
2(1H)-Pyrimidinone, 1,4,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 1,4,6-triphenyl- is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as triphenylpyrimidinone and is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- is not fully understood. However, it is believed to interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 2(1H)-Pyrimidinone, 1,4,6-triphenyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2(1H)-Pyrimidinone, 1,4,6-triphenyl- in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2(1H)-Pyrimidinone, 1,4,6-triphenyl-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its applications in the field of materials science, such as in the development of fluorescent sensors for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- involves the reaction of 1,3-diphenylurea with acetic anhydride in the presence of a catalyst. The reaction results in the formation of triphenylpyrimidinone, which is then purified through recrystallization.
Scientific Research Applications
2(1H)-Pyrimidinone, 1,4,6-triphenyl- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
CAS RN |
72923-16-1 |
|---|---|
Product Name |
2(1H)-Pyrimidinone, 1,4,6-triphenyl- |
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(22)19-14-8-3-9-15-19/h1-16H |
InChI Key |
KZDTXLGZDTZKLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



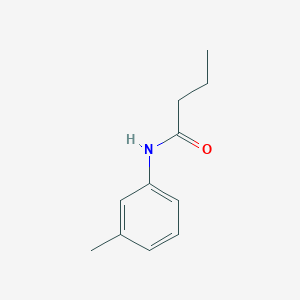
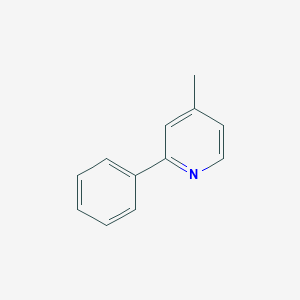



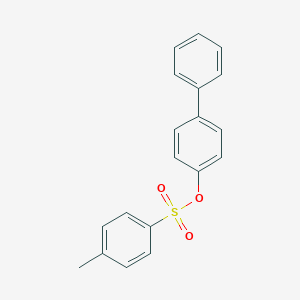



![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

